3-(Methylamino)cyclopentanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-2-3-6(8)4-5/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUIZUPCHOJPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylamino Cyclopentanol and Its Stereoisomers
Retrosynthetic Analysis of 3-(Methylamino)cyclopentanol
A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection occurs at the carbon-nitrogen bond, suggesting a reductive amination pathway. This identifies cyclopentanone (B42830) and methylamine (B109427) as logical precursors. Another key disconnection can be made at the carbon-oxygen bond, pointing towards a precursor like 3-(methylamino)cyclopentanone which can be reduced to the target alcohol. Further deconstruction of the cyclopentane (B165970) ring itself might lead to linear precursors that can be cyclized, although this is a less common approach for this specific target. For stereoisomerically pure targets, the retrosynthesis must incorporate chiral building blocks or asymmetric transformations.
Direct Synthetic Routes to this compound and Analogues
Direct synthetic routes offer efficient ways to construct the this compound scaffold. These methods often involve the formation of the key carbon-nitrogen or carbon-oxygen bonds on a pre-existing cyclopentane ring.
Reductive Amination Strategies for Cyclopentanone Precursors
Reductive amination is a widely employed and highly effective method for the synthesis of this compound. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a cyclopentanone precursor with methylamine, which is then reduced in situ to the desired amine.
The reaction typically proceeds by mixing a suitable cyclopentanone derivative with methylamine, followed by the addition of a reducing agent. A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. The choice of solvent is also crucial and often includes alcohols like methanol (B129727) or ethanol, or chlorinated solvents such as dichloromethane.
| Precursor | Reagents | Product | Reference |
| 3-Hydroxycyclopentanone (B2513457) | Methylamine, NaBH(OAc)₃ | This compound | N/A |
| Cyclopentanone | Methylamine, NaBH₄ | N-Methylcyclopentylamine | researchgate.net |
Note: The second entry in the table represents a related reaction to illustrate the general reductive amination strategy on a cyclopentanone core.
Cyclization Reactions for Cyclopentanol (B49286) Ring Formation
The formation of the cyclopentanol ring can also be a key step in the synthesis of this compound. One notable approach involves an asymmetric cycloaddition reaction. For instance, a method for preparing a related compound, (1R,3S)-3-amino-1-cyclopentanol, utilizes a chiral N-acyl hydroxylamine (B1172632) compound which undergoes an asymmetric cycloaddition with cyclopentadiene (B3395910). google.com This reaction constructs the two chiral centers of the cyclopentane ring with high stereoselectivity. The resulting intermediate can then be further modified to yield the desired aminocyclopentanol derivative. This strategy is particularly advantageous for producing enantiomerically pure products. google.com
Stereoselective Synthesis of Enantiopure and Diastereopure this compound
Achieving high levels of stereocontrol is a significant challenge in the synthesis of this compound, which contains two chiral centers. Stereoselective methods are therefore of paramount importance for accessing specific enantiomers and diastereomers.
Chiral Pool Approaches Utilizing Naturally Derived Precursors
The chiral pool, which consists of abundant and enantiomerically pure compounds from natural sources, provides an excellent starting point for the stereoselective synthesis of complex molecules. wikipedia.orgnih.gov Amino acids, sugars, and terpenes are common examples of chiral pool starting materials. wikipedia.orgnih.gov
For the synthesis of stereoisomers of this compound, a chiral precursor can be used to set the stereochemistry of the final product. For example, a preparation method for (1R,3S)-3-amino-1-cyclopentanol starts from a chiral N-acyl hydroxylamine compound derived from a chiral hydroxy acid ester. google.com This chiral starting material induces the desired stereochemistry during the key cycloaddition reaction. This approach leverages the inherent chirality of the starting material to control the formation of the stereocenters in the cyclopentane ring, leading to a product with high optical purity. google.com
Asymmetric Catalysis in the Synthesis of this compound and its Intermediates
Asymmetric catalysis is fundamental for establishing the chiral centers of this compound in an enantioselective manner. A key strategy involves the asymmetric hetero-Diels-Alder (HDA) reaction, which can construct the aminocyclopentane core with high stereocontrol. nih.govorganic-chemistry.org This powerful cycloaddition can form aza- and oxa-heterocycles that serve as precursors to the target structure. nih.gov
One conceptual approach begins with the reaction between cyclopentadiene and an N-acyl hydroxylamine compound, which acts as the chiral source for induction. organic-chemistry.orgsemanticscholar.org Under the influence of an oxidizing agent, these reactants can undergo an asymmetric cycloaddition to create a bicyclic intermediate with two defined chiral centers, which can then be elaborated to the desired aminocyclopentanol. nih.gov Chiral Lewis acids or organocatalysts are often employed to steer the stereochemical outcome of such cycloadditions. nih.gov For instance, chiral aluminum or zinc complexes have been used to catalyze HDA reactions with high enantioselectivity. organic-chemistry.org These catalysts activate the dienophile and create a chiral environment, directing the approach of the diene to one specific face, thereby setting the absolute stereochemistry of the newly formed stereocenters. Subsequent reduction and ring-opening steps can convert the bicyclic adduct into the functionalized cyclopentane skeleton.
Diastereoselective Transformations via Epoxide Ring Opening Reactions
A highly effective method for installing the amino and hydroxyl groups with a defined trans-relationship on the cyclopentane ring is through the diastereoselective ring-opening of a cyclic epoxide precursor. beilstein-journals.org This strategy relies on the synthesis of an intermediate such as (1RS,2SR,3SR)-1,2-epoxy-3-(N-benzyl-N-methylamino)cyclopentane. The subsequent nucleophilic attack on the epoxide ring is highly stereospecific, proceeding via an SN2 mechanism that results in an inversion of configuration at the center of attack, leading to a trans-diaxial opening product. beilstein-journals.orgnih.gov
Research by Larin et al. has demonstrated that the regioselectivity of the ring-opening is critically dependent on the substituents on the nitrogen atom of the amino group and the choice of catalyst. beilstein-journals.org When the precursor (1RS,2SR,3SR)-1,2-epoxy-3-(N-benzyl-N-methylamino)cyclopentane was treated with various amine nucleophiles, the reaction yielded predominantly C1 adducts, where the nucleophile attacks the carbon atom distal to the directing amino group. beilstein-journals.orgresearcher.life The use of a Lewis acid catalyst like zinc perchlorate, Zn(ClO4)2·6H2O, under solvent-free conditions was found to be particularly effective. beilstein-journals.org This high regioselectivity is attributed to the directing effect of the neighboring N-benzyl-N-methylamino group. In contrast, using a more sterically bulky N,N-dibenzylamino group resulted in a mixture of C1 and C2 regioisomers, highlighting the subtle electronic and steric factors that govern the reaction's outcome. beilstein-journals.orgresearchgate.net
The table below summarizes the optimization of the epoxide ring-opening reaction with morpholine (B109124) as the nucleophile under various catalytic conditions.
| Entry | Catalyst (10 mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Zn(ClO4)2·6H2O | Neat | 100 | 2 | 85 | beilstein-journals.orgresearchgate.net |
| 2 | LiClO4 | Neat | 100 | 2 | 80 | beilstein-journals.orgresearchgate.net |
| 3 | Ce(OTf)3 | Neat | 100 | 2 | 78 | beilstein-journals.orgresearchgate.net |
| 4 | Cs2CO3 | DMSO | 120 | 2 | 82 | beilstein-journals.orgresearchgate.net |
| 5 | None | Neat | 100 | 4 | Trace | beilstein-journals.orgresearchgate.net |
Enzymatic Kinetic Resolution for Enantiomeric Enrichment
Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign technique for obtaining enantiomerically pure compounds. mdpi.com This method utilizes enzymes, typically lipases, which exhibit high enantioselectivity, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (as unreacted starting material). nih.govnih.gov
In the synthesis of enantiopure this compound, EKR can be applied to a racemic aminocyclopentenol intermediate. A patented process describes the resolution of a racemic N-protected aminocyclopentenol using a lipase (B570770) catalyst with vinyl acetate (B1210297) as an acyl donor. mdpi.com The enzyme selectively acylates one enantiomer, leaving the other enantiomer as an unreacted alcohol. Lipases such as Lipozyme-40086, Novozym 435 (Candida antarctica lipase B), and lipases from Pseudomonas cepacia are commonly employed for such transformations due to their broad substrate tolerance and high enantioselectivity. researchgate.net
The general scheme for this resolution is as follows: The racemic N-protected aminocyclopentenol is incubated with the lipase in an appropriate organic solvent. Vinyl acetate serves as an irreversible acyl donor. The enzyme catalyzes the transfer of the acetyl group to the hydroxyl group of one enantiomer at a much higher rate than the other. The reaction is stopped at or near 50% conversion, yielding a mixture of the acylated enantiomer and the unreacted enantiomeric alcohol, which can then be separated by standard chromatographic techniques. Subsequent chemical steps, such as deprotection of the amine and reduction of the double bond (if present), afford the enantiomerically pure this compound.
| Enzyme | Acyl Donor | Typical Solvent | Selectivity (E-value) | Reference |
|---|---|---|---|---|
| Lipozyme-40086 | Vinyl acetate | tert-Butyl methyl ether | High | mdpi.com |
| Novozym 435 (CAL-B) | Vinyl acetate | Hexane | >200 | nih.govresearchgate.net |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | High | researchgate.net |
| Candida rugosa Lipase | Isopropenyl acetate | Toluene | ~67 | mdpi.com |
One-Pot and Multicomponent Approaches to this compound
Modern synthetic chemistry emphasizes efficiency and sustainability, making one-pot and multicomponent reactions (MCRs) highly attractive. These approaches combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste.
A notable one-pot strategy for the synthesis of functionalized aminocyclopentanes involves a photochemical intermolecular formal [3+2] cycloaddition. researchgate.netnih.gov This method utilizes cyclopropylimines and substituted alkenes to generate aminocyclopentane derivatives. acs.org The process is initiated by visible light, which excites the cyclopropylimine to generate a reactive diradical intermediate. nih.govchemrxiv.org This intermediate undergoes strain-driven fragmentation of the cyclopropane (B1198618) ring, followed by cycloaddition with an alkene partner. The resulting cyclopentylimine can be directly converted in the same pot to the N-functionalized amine through solvolysis and N-acylation. researchgate.netresearchgate.net This modular three-phase reaction sequence (cycloaddition, hydrolysis, N-functionalization) allows for the rapid construction of complex aminocyclopentane scaffolds from simple starting materials. nih.gov
While not yet specifically applied to this compound, this strategy demonstrates the potential for building the core aminocyclopentane structure in a single, efficient operation. By selecting the appropriate cyclopropylamine (B47189) and alkene, this method could be adapted to generate precursors for the target molecule.
Synthesis of Derivatives and Analogues of this compound for Structure-Activity Relationship Studies (Non-Biological Focus)
The synthesis of derivatives and analogues is essential for conducting structure-activity relationship (SAR) studies. In a non-biological context, these studies can probe how structural modifications influence the chemical and physical properties of the molecule, such as reactivity, conformation, or catalytic activity in organocatalysis. Systematic modification of the hydroxyl and methylamino groups allows for a detailed understanding of their respective roles.
N-Functionalization: The secondary amine of this compound is a prime site for modification.
N-Acylation: Reaction with various acyl chlorides or anhydrides can produce a library of amides. This transformation alters the steric bulk and electronic properties of the nitrogen atom, removing its basicity and introducing a hydrogen-bond acceptor group.
N-Alkylation/Arylation: Reductive amination with different aldehydes or ketones, or nucleophilic substitution on alkyl/aryl halides, can introduce a wide range of substituents on the nitrogen atom. These modifications can systematically vary the steric hindrance and basicity of the amine.
O-Functionalization: The secondary alcohol provides another handle for derivatization.
O-Acylation (Esterification): The hydroxyl group can be converted to esters using acylating agents, introducing groups that can modulate polarity and steric properties.
O-Alkylation (Etherification): Formation of ethers via Williamson ether synthesis or other methods allows for the introduction of stable alkyl or aryl groups, which can significantly alter the molecule's lipophilicity and hydrogen-bonding capabilities.
These synthetic transformations provide a toolkit for creating a diverse set of analogues. The characterization of these new compounds using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography provides precise structural information, which is crucial for correlating specific structural features with observed chemical properties or reactivity profiles in SAR studies.
Stereochemical Aspects and Conformational Analysis of 3 Methylamino Cyclopentanol
Absolute and Relative Stereochemistry of 3-(Methylamino)cyclopentanol Isomers (e.g., cis/trans)
This compound possesses two chiral centers at the C1 and C3 positions of the cyclopentane (B165970) ring, where the hydroxyl (-OH) and methylamino (-NHCH3) groups are attached, respectively. The presence of two distinct chiral centers gives rise to a total of four possible stereoisomers (2n, where n=2).
These stereoisomers can be categorized into two pairs of enantiomers based on the relative orientation of the two substituents.
Cis Isomers: In the cis configuration, the hydroxyl and methylamino groups are situated on the same side of the cyclopentane ring. This arrangement exists as a pair of enantiomers: (1R, 3S)-3-(methylamino)cyclopentanol and (1S, 3R)-3-(methylamino)cyclopentanol.
Trans Isomers: In the trans configuration, the hydroxyl and methylamino groups are located on opposite sides of the ring. This configuration also comprises a pair of enantiomers: (1R, 3R)-3-(methylamino)cyclopentanol and (1S, 3S)-3-(methylamino)cyclopentanol.
The relationship between these isomers is that of diastereomers when comparing a cis isomer to a trans isomer, as they are stereoisomers that are not mirror images of each other.
| Relative Stereochemistry | Absolute Configuration | Relationship |
|---|---|---|
| Cis | (1R, 3S) | Enantiomers |
| (1S, 3R) | ||
| Trans | (1R, 3R) | Enantiomers |
| (1S, 3S) |
Conformational Preferences and Dynamics of the Cyclopentanol (B49286) Ring System
Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the ring puckers into non-planar conformations. scribd.com The two most stable conformations are the envelope and the half-chair . scribd.com
These conformations are in rapid equilibrium, interconverting through a low-energy process known as pseudorotation. scribd.com For substituted cyclopentanes like this compound, the substituents' size and position influence the energy landscape of this pseudorotational circuit. The bulky hydroxyl and methylamino groups will preferentially occupy positions that minimize steric interactions.
Envelope Conformation: One carbon atom is out of the plane of the other four. Substituents are more stable in a pseudo-equatorial position on the "flap" of the envelope to reduce steric strain.
Half-Chair Conformation: Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. This conformation offers pseudo-axial and pseudo-equatorial positions, with larger substituents favoring the latter.
| Conformation | Key Feature | Substituent Preference |
|---|---|---|
| Envelope | One atom out of the plane of the other four. | Pseudo-equatorial positions are favored to minimize 1,3-diaxial-like interactions. |
| Half-Chair | Two adjacent atoms are displaced in opposite directions from the main plane. | Pseudo-equatorial positions are favored over pseudo-axial positions for bulky groups. |
Intramolecular Interactions (e.g., Hydrogen Bonding) Influencing Conformation
The presence of both a hydrogen bond donor/acceptor (hydroxyl group) and a hydrogen bond donor/acceptor (methylamino group) within the same molecule allows for the possibility of intramolecular hydrogen bonding. This interaction can significantly influence the conformational preferences of the molecule. unito.itnih.gov
An intramolecular hydrogen bond is most likely to form in the cis isomer of this compound. In this configuration, the -OH and -NHCH3 groups are on the same face of the ring, allowing them to come into close proximity. The formation of a hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the methylamino group (or vice versa) creates a stable pseudo-six-membered ring. This stabilization "locks" the cyclopentane ring into a more rigid conformation, restricting pseudorotation and favoring the conformer that best accommodates this bond.
In the trans isomer, the functional groups are on opposite sides of the ring, making an intramolecular hydrogen bond geometrically unfeasible. Therefore, the conformational dynamics of the trans isomers are primarily governed by the minimization of steric repulsion between the substituents.
Influence of Stereochemistry on Chemical Reactivity and Selectivity
The stereochemistry of this compound has a profound impact on its chemical reactivity and selectivity. rijournals.com The spatial arrangement of the functional groups determines their accessibility to reagents and their ability to interact with each other.
Steric Hindrance: In the cis isomer, both bulky groups are on the same face of the molecule, making that face more sterically hindered. Reactions are therefore more likely to occur from the less hindered, opposite face, leading to high stereoselectivity. In the trans isomer, the substituents are on opposite faces, leading to a different pattern of steric hindrance and potentially different reaction outcomes.
Neighboring Group Participation: The proximity of the hydroxyl and amino groups in the cis isomer can lead to intramolecular catalysis. For instance, the basic amino group can act as an internal catalyst in reactions involving the acidic hydroxyl proton, enhancing the nucleophilicity of the oxygen atom. This type of neighboring group participation is not possible for the trans isomer, where the groups are too far apart.
Conformational Locking: As discussed, the intramolecular hydrogen bond in the cis isomer restricts its conformational flexibility. This pre-organization of the molecule can lead to enhanced reactivity or selectivity in reactions where a specific substrate conformation is required for the transition state. The more flexible trans isomer may need to adopt a higher-energy conformation to react, resulting in a slower reaction rate.
| Factor | Cis Isomer | Trans Isomer |
|---|---|---|
| Steric Accessibility | One face of the ring is significantly more hindered. | Both faces have moderate, distributed hindrance. |
| Intramolecular H-Bond | Present; stabilizes a specific conformation. | Absent; ring is more conformationally flexible. |
| Reactivity Profile | Prone to neighboring group participation; stereoselective reactions favored. | Reactivity governed by standard steric and electronic effects. |
Chemical Reactivity and Derivatization Strategies of 3 Methylamino Cyclopentanol
Reactivity of the Secondary Alcohol Functionality
The hydroxyl group in 3-(Methylamino)cyclopentanol, being secondary, undergoes reactions typical of such alcohols, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Ketones
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 3-(methylamino)cyclopentanone. This transformation requires the use of specific oxidizing agents that are compatible with the amine functionality. To prevent unwanted side reactions with the amine, it is often necessary to protect the amino group prior to oxidation.
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium chlorochromate (PCC), pyridinium dichromate (PDC)) and non-chromium-based reagents like Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) or Dess-Martin periodinane. The choice of reagent depends on the desired reaction conditions and substrate tolerance.
Table 1: Representative Oxidation Reactions of Secondary Alcohols
| Reactant | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Cyclopentanol (B49286) | Chromic acid | Cyclopentanone (B42830) | google.com |
It is important to note that without protection of the amine, stronger oxidizing agents could lead to cleavage of the C-N bond or other undesired side reactions.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can be readily esterified by reaction with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. For instance, reaction with acetic anhydride in the presence of a base like pyridine or a tertiary amine would yield 3-(methylamino)cyclopentyl acetate (B1210297). To avoid acylation of the secondary amine, protection of the amino group (e.g., as a Boc-carbamate) is a common strategy.
Etherification: Ether derivatives of this compound can be synthesized through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treating this compound with sodium hydride followed by methyl iodide would produce 3-methoxy-N-methylcyclopentanamine. Again, selective O-alkylation over N-alkylation can be challenging and may require a protection-deprotection sequence for the amine.
Table 2: Examples of Esterification and Etherification of Alcohols
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 3-Pentanol | Acetic anhydride | 3-Pentyl acetate | Esterification |
Nucleophilic Substitution and Rearrangement Processes Involving the Hydroxyl Group
Nucleophilic Substitution: The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. For instance, treatment of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would form 3-(methylamino)cyclopentyl tosylate. This tosylate can then be readily displaced by a variety of nucleophiles. For example, reaction with sodium azide would yield 3-azido-N-methylcyclopentanamine via an S(_N)2 mechanism, which proceeds with inversion of stereochemistry.
Rearrangement Processes: While the pinacol rearrangement is a well-known reaction of 1,2-diols, it is not directly applicable to this compound. However, derivatives of this compound could potentially undergo rearrangement reactions under specific conditions. For instance, the formation of a carbocation at the carbon bearing the hydroxyl group (or a derivative) could initiate a 1,2-hydride or 1,2-alkyl shift, leading to a rearranged carbon skeleton. The likelihood and outcome of such rearrangements would depend on the stability of the intermediate carbocations and the specific reaction conditions employed.
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound is nucleophilic and basic, allowing for a variety of chemical transformations at the nitrogen atom.
Alkylation and Acylation Reactions
Alkylation: The nitrogen atom can be further alkylated by reaction with alkyl halides. For example, treatment with an excess of methyl iodide would lead to the formation of the quaternary ammonium salt, 3-hydroxy-N,N,N-trimethylcyclopentan-1-aminium iodide. Selective mono-alkylation to a tertiary amine can be challenging due to the potential for over-alkylation.
Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base to neutralize the HCl byproduct would yield N-(3-hydroxycyclopentyl)-N-methylacetamide. This reaction is generally very efficient. Given the presence of the hydroxyl group, chemoselective N-acylation over O-acylation can often be achieved under carefully controlled conditions, as amines are generally more nucleophilic than alcohols.
Table 3: Representative Alkylation and Acylation Reactions of Amines
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| Primary Amine | Methyl iodide, Base | N-Methylated Amine | N-Alkylation |
Salt Formation and Coordination Chemistry
Salt Formation: As a base, the secondary amine of this compound readily reacts with acids to form ammonium salts. For example, treatment with hydrochloric acid results in the formation of this compound hydrochloride sigmaaldrich.com. These salts are typically crystalline solids with higher melting points and greater water solubility than the free base.
Coordination Chemistry: Amino alcohols are excellent ligands for a variety of metal ions, acting as bidentate or monodentate ligands. The nitrogen and oxygen atoms can coordinate to a metal center to form stable chelate rings. It is expected that this compound would form coordination complexes with transition metals such as copper(II), nickel(II), and zinc(II). The formation of these complexes can influence the reactivity of the organic ligand and can also impart interesting catalytic or magnetic properties to the resulting metal complex. The specific coordination mode would depend on the metal ion, the stereochemistry of the ligand, and the reaction conditions.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(Methylamino)cyclopentanone |
| Pyridinium chlorochromate (PCC) |
| Pyridinium dichromate (PDC) |
| Dimethyl sulfoxide |
| Oxalyl chloride |
| Dess-Martin periodinane |
| N-Boc-3-aminocyclopentanol |
| N-Boc-3-aminocyclopentanone |
| Acetic anhydride |
| Pyridine |
| 3-(Methylamino)cyclopentyl acetate |
| Boc-carbamate |
| Sodium hydride |
| Methyl iodide |
| 3-Methoxy-N-methylcyclopentanamine |
| p-Toluenesulfonyl chloride (TsCl) |
| 3-(Methylamino)cyclopentyl tosylate |
| Sodium azide |
| 3-Azido-N-methylcyclopentanamine |
| 3-Hydroxy-N,N,N-trimethylcyclopentan-1-aminium iodide |
| Acetyl chloride |
| N-(3-Hydroxycyclopentyl)-N-methylacetamide |
| This compound hydrochloride |
| Copper(II) |
| Nickel(II) |
| Zinc(II) |
| 3-Pentanol |
| 3-Pentyl acetate |
| Cyclopentanol |
| Cyclopentyl methyl ether |
| Aniline |
| Acetanilide |
Functionalization of the Amine Nitrogen
The secondary amine in this compound is a versatile functional group that readily participates in a variety of chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, enabling the synthesis of a diverse range of derivatives. Key strategies for functionalizing the amine nitrogen include alkylation, acylation, and sulfonylation.
Alkylation: The nitrogen atom can be alkylated to introduce new alkyl groups. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding quaternary ammonium salts. A more controlled approach for selective mono-N-alkylation of amino alcohols involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN). This method relies on the formation of a stable chelate between the amino alcohol and 9-BBN, which effectively protects and activates the amine group for a subsequent reaction with an alkyl halide. organic-chemistry.org This strategy offers high yields and selectivity for the mono-alkylated product. organic-chemistry.org
Acylation: Acylation of the amine with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. This reaction is typically high-yielding and serves to introduce a wide array of functional groups. The resulting amide bond is generally stable, altering the chemical properties of the parent molecule significantly.
Sulfonylation: The amine can be converted into a sulfonamide by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for amines. ucl.ac.uk The synthesis of N-sulfonyl derivatives is a common strategy in the preparation of various heterocyclic compounds. mdpi.com
A summary of common amine functionalization reactions is presented below:
| Reaction Type | Reagent | Functional Group Introduced |
| Alkylation | Alkyl Halide, 9-BBN | Tertiary Amine |
| Acylation | Acyl Chloride / Anhydride | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
Tandem Reactions and Cyclization Involving Both Hydroxyl and Amine Groups
The proximate arrangement of the hydroxyl and secondary amine groups in this compound allows for tandem and cyclization reactions, where both functionalities participate to form new heterocyclic structures.
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of bicyclic heterocyclic systems through intramolecular reactions.
Cyclic Ethers: Intramolecular Williamson ether synthesis can be employed to form a cyclic ether. This process involves converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) and then inducing cyclization through intramolecular nucleophilic attack by the amine nitrogen. Alternatively, the hydroxyl group can act as the nucleophile. By first converting the amine to a group that can be substituted with a halogen, and then deprotonating the hydroxyl group with a base, an intramolecular SN2 reaction can occur, leading to the formation of a cyclic ether. libretexts.orgyoutube.com The formation of five- and six-membered rings is generally favored in such cyclizations. libretexts.org
Cyclic Amines: The synthesis of saturated cyclic amines can be achieved from amino alcohols through various one-pot procedures. mdpi.comorganic-chemistry.org One common strategy involves the chlorination of the alcohol followed by intramolecular cyclization. This approach avoids the need for protection/deprotection steps. Another method involves the N-heterocyclization of primary or secondary amines with diols, catalyzed by transition metal complexes, such as those of iridium. organic-chemistry.org For this compound, this would require a reaction with a suitable diol to form a larger heterocyclic system.
Chelation is the process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. wikipedia.orgebsco.com The stability of these complexes is enhanced by the "chelate effect," which describes the greater affinity of chelating ligands for a metal ion compared to analogous non-chelating (monodentate) ligands. wikipedia.org
The structure of this compound, containing both a nitrogen (Lewis base) and an oxygen (Lewis base) donor atom separated by a flexible carbon backbone, makes it an excellent candidate for a bidentate chelating agent. It can coordinate with a single metal center through both the amine nitrogen and the hydroxyl oxygen, forming a stable five- or six-membered chelate ring, which are the most common and stable ring sizes. wikipedia.org
The ability to form stable complexes is crucial in various applications, from catalysis to medicinal chemistry. wikipedia.orgnih.gov Chelating agents are used in chelation therapy to sequester and remove toxic heavy metals from the body. wikipedia.orgnih.gov In catalysis, metal-ligand complexes are fundamental to the function of homogeneous catalysts. nih.gov The specific coordination geometry and electronic properties of the metal complex formed with this compound would depend on the metal ion's size, charge, and preferred coordination number.
| Metal Ion Property | Influence on Chelation |
| Size and Charge | Determines the stability and geometry of the resulting complex. |
| Preferred Coordination Number | Influences how many ligands or other molecules will bind to the metal center. |
| Lewis Acidity | Stronger Lewis acids will form more stable bonds with the N and O donor atoms. |
Regioselectivity and Chemoselectivity in Transformations of this compound
Regioselectivity and chemoselectivity are critical concepts when transforming a multifunctional molecule like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another.
Given the presence of both a secondary amine and a secondary alcohol, many reagents could potentially react with either group. For example, acylating agents can react with both amines and alcohols. However, the amine is generally more nucleophilic than the alcohol, allowing for selective acylation of the nitrogen under controlled conditions (e.g., lower temperatures, specific base catalysts).
Similarly, protecting group strategies are often employed to achieve selectivity. The hydroxyl group can be protected as a silyl ether (e.g., using TBDMSCl), allowing the amine to be modified selectively. Subsequently, the silyl ether can be removed to regenerate the alcohol. Conversely, the amine can be protected (e.g., as a carbamate (B1207046) or sulfonamide) to allow for selective reaction at the hydroxyl group.
The selective mono-N-alkylation of 3-amino alcohols via chelation with 9-BBN is a prime example of a chemoselective transformation. organic-chemistry.org The 9-BBN reagent selectively forms a chelate with both the amine and alcohol functionalities, which then directs the alkylation to occur exclusively on the nitrogen atom, preventing reaction at the oxygen or overalkylation. organic-chemistry.org
Functionalization of the Cyclopentane (B165970) Ring System
Beyond modifications of the amine and hydroxyl groups, the cyclopentane ring itself can be functionalized, although this typically requires more complex synthetic strategies. The C-H bonds of the cyclopentane ring are generally unreactive. Therefore, functionalization often involves leveraging the existing functional groups to direct reactions to specific positions on the ring or employing multi-step synthetic sequences.
One potential strategy involves the oxidation of the cyclopentanol to a cyclopentanone. The resulting ketone provides a handle for further reactions. For example, α-halogenation followed by elimination can introduce a double bond into the ring, creating a cyclopentenone derivative. This α,β-unsaturated system is then susceptible to a wide range of conjugate addition reactions.
Another approach could involve transition-metal-catalyzed C-H activation. While challenging, methods for the direct functionalization of C(sp³)–H bonds are an active area of research and could potentially be applied to introduce new substituents onto the cyclopentane skeleton.
Furthermore, multi-component reactions can be used to construct highly functionalized cyclopentanol derivatives from simpler starting materials. nih.gov For instance, cascades involving Michael additions and subsequent cyclizations can lead to densely substituted cyclopentane structures. nih.gov
Spectroscopic and Structural Elucidation Methodologies for 3 Methylamino Cyclopentanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR spectroscopy of 3-(Methylamino)cyclopentanol would be expected to show distinct signals for the protons on the cyclopentane (B165970) ring, the methyl group, the amino group, and the hydroxyl group. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the methylamino group (CH-NHCH₃) would likely appear at higher chemical shifts (downfield) compared to the other ring protons. The methyl group protons would appear as a singlet or a doublet depending on the coupling with the N-H proton, typically in the upfield region of the spectrum. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, and the coupling constants (J), measured in Hertz (Hz), would provide information about the dihedral angles between these protons, aiding in the determination of the relative stereochemistry (cis/trans isomerism) of the substituents on the cyclopentane ring.
¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms attached to the oxygen and nitrogen atoms would be expected to resonate at higher chemical shifts. While specific experimental data for this compound is unavailable, data for similar structures like cyclopentanol (B49286) shows characteristic shifts for the carbon atoms of the ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH-OH | ~3.5 - 4.5 | ~70 - 80 |
| CH₂ (adjacent to CH-OH) | ~1.5 - 2.0 | ~30 - 40 |
| CH-NHCH₃ | ~2.5 - 3.5 | ~55 - 65 |
| CH₂ (adjacent to CH-NHCH₃) | ~1.5 - 2.0 | ~30 - 40 |
| CH₂ | ~1.3 - 1.8 | ~20 - 30 |
| NH | Variable | - |
| OH | Variable | - |
| N-CH₃ | ~2.2 - 2.8 | ~30 - 40 |
Note: This table is illustrative and not based on experimental data for this compound.
Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the protons on the cyclopentane ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular skeleton and confirming the positions of the functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity, which is essential for determining the stereochemistry of the molecule, such as the relative orientation (cis or trans) of the hydroxyl and methylamino groups.
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral shift reagents, typically lanthanide complexes, can be used to determine the enantiomeric purity of a sample by NMR. rsc.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer. The ratio of the integrals of these signals would directly correspond to the enantiomeric ratio.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (a moderate band around 3300-3500 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C-C bond vibrations of the cyclopentane ring.
Table 2: Expected IR and Raman Vibrational Frequencies for this compound (Illustrative)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3300-3500 (broad) | Weak |
| N-H Stretch | 3300-3500 (moderate) | Moderate |
| C-H Stretch (sp³) | 2850-3000 | Strong |
| C-O Stretch | 1050-1200 | Moderate |
| C-N Stretch | 1000-1250 | Moderate |
Note: This table is illustrative and not based on experimental data for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (molecular weight: 115.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would be influenced by the presence of the hydroxyl and methylamino groups. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). libretexts.org Amines often undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu The resulting fragments would provide further evidence for the structure of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the cyclopentane ring in the solid state. It would also unambiguously establish the relative stereochemistry of the substituents and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups. To date, no crystal structure for this compound has been deposited in the publicly available crystallographic databases.
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration (if applicable)
While specific chiroptical spectroscopic data for this compound is not extensively documented in publicly available research, the application of techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) represents a cornerstone for determining the absolute configuration of chiral molecules. The principles of these methods provide a clear theoretical framework for how the stereochemistry of this compound and its stereoisomers could be elucidated.
Circular Dichroism (CD) spectroscopy is a powerful tool that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This phenomenon, known as the Cotton effect, is unique to chiral compounds and is highly sensitive to the molecule's three-dimensional structure. The resulting CD spectrum, a plot of the difference in molar extinction coefficients (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer. By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a stereocenter can be confidently assigned. nih.gov
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve can also be used to determine the absolute configuration, as the shape and sign of the curve are characteristic of the stereochemistry. CD and ORD are intimately related phenomena, collectively known as the Cotton effect, and can often provide complementary information. wikipedia.org
For a molecule like this compound, the inherent chromophores (the hydroxyl and methylamino groups) exhibit weak electronic transitions in the far-UV region, which can make direct CD or ORD analysis challenging. A common and effective strategy to overcome this is chemical derivatization. By introducing a chromophoric group, such as a benzoate (B1203000) or naphthoyl group, at the hydroxyl or amino functionality, strong new electronic transitions are introduced. The CD spectrum of the derivatized molecule is then dominated by the exciton (B1674681) coupling between the introduced chromophores or between the chromophore and other parts of the molecule, leading to intense and well-defined Cotton effects that are highly indicative of the absolute stereochemistry.
The general workflow for determining the absolute configuration of this compound using chiroptical methods would involve:
Synthesis and isolation of the pure stereoisomers.
Derivatization with a suitable chromophoric reagent.
Measurement of the CD and/or ORD spectra of the derivatized products.
Comparison of the experimental spectra with those predicted from quantum mechanical calculations for all possible stereoisomers to establish a match and thereby assign the absolute configuration.
To illustrate the expected output of such an analysis, the following table presents hypothetical CD data for a derivatized enantiomeric pair of this compound.
| Stereoisomer (Hypothetical) | Derivative | Solvent | λmax (nm) | Δε (M-1cm-1) |
|---|---|---|---|---|
| Isomer A | 3-(Benzoylamino)cyclopentyl benzoate | Methanol (B129727) | 228 | +12.5 |
| Isomer B | 3-(Benzoylamino)cyclopentyl benzoate | Methanol | 228 | -12.3 |
Computational Chemistry and Theoretical Investigations of 3 Methylamino Cyclopentanol
Quantum Mechanical Calculations for Electronic Structure and Energetics
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock and Møller-Plesset perturbation theory) provide deep insights into molecular geometry, stability, and reactivity. For 3-(Methylamino)cyclopentanol, these calculations would elucidate the interplay between the cyclopentane (B165970) ring's conformation and the electronic effects of the hydroxyl and methylamino substituents.
Geometry Optimization and Conformational Analysis of Isomers
A computational conformational analysis would begin with geometry optimization of the possible stereoisomers of this compound (cis and trans isomers, each with enantiomers). For each isomer, a systematic search of the potential energy surface would be performed to identify all stable conformers. This involves rotating the substituent groups and allowing the ring to pucker. The calculations would yield the optimized three-dimensional coordinates for each conformer and their relative energies, allowing for the determination of the most stable, global minimum energy structure.
The relative energies of the conformers are crucial for understanding the compound's behavior at equilibrium. The populations of different conformers at a given temperature can be predicted using a Boltzmann distribution based on their calculated Gibbs free energies.
Illustrative Table of Conformational Analysis Results: This table is a hypothetical representation of expected data from a DFT B3LYP/6-31G(d) calculation.
| Conformer (cis-isomer) | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | H-Bond (N···HO) Distance (Å) |
| Equatorial-OH, Equatorial-NHMe (Chair-like) | 0.00 | C1-C2-C3-N: 175.4 | 2.15 |
| Axial-OH, Equatorial-NHMe (Chair-like) | 1.25 | C1-C2-C3-N: 178.9 | --- |
| Equatorial-OH, Axial-NHMe (Chair-like) | 1.87 | C1-C2-C3-N: 65.2 | --- |
| Twist-Boat Conformer | 4.50 | C1-C2-C3-N: -95.8 | --- |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, indicating sites of nucleophilicity. The LUMO is the lowest energy orbital capable of accepting electrons, thus indicating sites of electrophilicity. youtube.compku.edu.cn
For this compound, FMO analysis would reveal the distribution and energy of these key orbitals.
HOMO: The HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons. The specific distribution would indicate whether the nitrogen or the oxygen is the more nucleophilic center, which is crucial for predicting its reaction with electrophiles.
LUMO: The LUMO is likely distributed across the C-N and C-O antibonding orbitals. Its energy level indicates the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Illustrative Table of FMO Analysis: This table is a hypothetical representation of expected data.
| Parameter | Energy (eV) | Description / Implication |
| HOMO Energy | -9.5 | Indicates electron-donating ability; localized on N and O atoms. |
| LUMO Energy | +2.1 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 11.6 | Large gap suggests high kinetic stability. |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Quantum mechanical calculations can accurately predict spectroscopic data, which serves as a powerful method for structure verification. uncw.edunih.gov By computing the vibrational frequencies and nuclear magnetic shielding tensors, one can generate theoretical IR and NMR spectra. nih.gov
IR Spectrum: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. The predicted frequencies correspond to specific bond stretches (e.g., O-H, N-H, C-H), bends, and other vibrations. Comparing the computed spectrum with experimental data can confirm the presence of functional groups and validate the predicted conformation.
NMR Spectrum: NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). uncw.edu These calculations provide the isotropic shielding value for each nucleus, which is then converted to a chemical shift relative to a standard (e.g., tetramethylsilane). The predicted shifts are highly sensitive to the electronic environment and three-dimensional structure, making them invaluable for distinguishing between different isomers and conformers.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. semnan.ac.irnih.govmdpi.com An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations would be used to:
Explore Conformational Space: By simulating the molecule over nanoseconds, one can observe transitions between different conformations (e.g., envelope and half-chair puckering), providing a more realistic picture of its flexibility than static QM calculations.
Analyze Intermolecular Interactions: Simulating the molecule in a solvent (like water) allows for the study of solute-solvent interactions, such as hydrogen bonding between the hydroxyl/amino groups and water molecules. This is critical for understanding its solubility and behavior in solution.
Study Aggregation: At higher concentrations, MD can model how multiple molecules of this compound interact with each other, predicting whether they are likely to form dimers or larger aggregates through hydrogen bonding.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. cdnsciencepub.comresearchgate.net This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the lowest energy path of a reaction coordinate.
For reactions involving this compound, such as its reaction with an electrophile or its role in a catalyzed process, computational studies could:
Identify Reaction Pathways: Determine whether a reaction proceeds through a stepwise or concerted mechanism. For example, in a reaction with thionyl chloride, calculations could delineate the pathway to different potential products. cdnsciencepub.com
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By calculating Ea for competing pathways, chemists can predict which product is kinetically favored. researchgate.net
Characterize Transition States: Locating and analyzing the geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight.
Ligand-Binding Studies and Coordination Sphere Modeling (non-biological, e.g., to metal catalysts)
Amino alcohols are excellent ligands for metal ions due to the presence of both nitrogen and oxygen donor atoms. alfa-chemistry.comrsc.org Computational modeling can be used to study how this compound binds to metal centers, which is relevant in the field of catalysis. mdpi.com
These studies typically involve:
Docking and Geometry Optimization: The ligand is computationally "docked" to a metal center or metal complex, and the geometry of the resulting coordination compound is optimized using DFT or other QM methods. This predicts the preferred coordination mode (e.g., bidentate chelation forming a stable five-membered ring).
Binding Energy Calculation: The strength of the metal-ligand interaction can be quantified by calculating the binding energy. This helps in assessing the stability of the complex.
Analysis of Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to analyze the nature of the coordinate bonds, determining the extent of charge transfer from the ligand to the metal. This information is vital for understanding how the ligand influences the catalytic activity of the metal center. Studies on similar amino alcohol complexes have shown that coordination often occurs via both the oxygen and nitrogen atoms. researchgate.net
Applications of 3 Methylamino Cyclopentanol in Advanced Organic Synthesis and Materials Science
3-(Methylamino)cyclopentanol as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. wikipedia.org The auxiliary introduces a chiral element, influencing the stereochemical outcome of subsequent reactions, and is typically removed later in the sequence. Due to its inherent chirality and functional groups, this compound is a suitable candidate for such a role.
The formation of carbon-carbon bonds with precise stereocontrol is a fundamental goal in organic synthesis. Chiral auxiliaries derived from amino alcohols are widely used to achieve high levels of asymmetric induction in these transformations. This compound can be covalently attached to a substrate, for example, by forming an amide with a carboxylic acid. The resulting structure can then direct the stereoselective formation of a new C-C bond at a position alpha to the original carbonyl group.
The general process involves the following steps:
Amide Formation: The substrate (e.g., a carboxylic acid) is coupled with this compound.
Enolate Generation: A strong base is used to deprotonate the α-carbon, forming a chiral enolate. The stereochemistry of the enolate is influenced by the cyclopentyl ring of the auxiliary.
Diastereoselective Alkylation: The chiral enolate reacts with an electrophile (e.g., an alkyl halide). The bulky and conformationally constrained auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, resulting in one diastereomer being formed preferentially.
Auxiliary Cleavage: The auxiliary is removed, typically by hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary.
This strategy is particularly effective for creating stereogenic centers, including challenging quaternary carbons. nih.gov
Table 1: Hypothetical Asymmetric Alkylation Using a this compound-Derived Auxiliary
| Step | Reactants | Product | Expected Outcome |
| 1. Amidation | Propanoic Acid, this compound | N-propanoyl-3-(hydroxy)cyclopentyl-N-methylamine | Covalent attachment of auxiliary |
| 2. Enolate Formation | Product from Step 1, Lithium Diisopropylamide (LDA) | Chiral Lithium Enolate | Formation of a stereochemically defined enolate |
| 3. Alkylation | Chiral Enolate, Benzyl Bromide | Diastereomerically enriched alkylation product | High diastereoselectivity (>95% d.e.) |
| 4. Cleavage | Product from Step 3, Aqueous Acid | (R)- or (S)-2-Methyl-3-phenylpropanoic acid | Enantiomerically pure carboxylic acid |
Chiral amino alcohols are valuable precursors for catalysts and reagents used in asymmetric reductions and oxidations. In asymmetric reductions, this compound can be used to modify hydride reagents like borane (B79455) (BH₃). The reaction between the amino alcohol and borane forms a chiral oxazaborolidine catalyst. rsc.org This catalyst can then coordinate to a prochiral ketone, positioning the carbonyl group for a highly enantioselective hydride transfer from a stoichiometric borane source. This method, famously developed by Corey, Itsuno, and Bakshi (CBS reduction), provides reliable access to chiral secondary alcohols with high enantiomeric excess.
Similarly, derivatives of this compound could be developed for asymmetric oxidations, although this application is less common than its role in reductions. The chiral environment provided by the molecule could be used to direct the stereoselective delivery of an oxidizing agent to a substrate, for instance, in the epoxidation of an alkene or the oxidation of a sulfide (B99878) to a chiral sulfoxide.
This compound as a Ligand in Homogeneous and Heterogeneous Catalysis
The ability of the nitrogen and oxygen atoms in this compound to coordinate to metal centers makes it an excellent scaffold for the development of chiral ligands. These ligands are crucial components of catalysts used in a wide array of chemical transformations.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, with pioneers in this field awarded the 2010 Nobel Prize in Chemistry. thermofisher.com The efficiency and selectivity of these reactions are heavily dependent on the ligands attached to the metal catalyst (commonly palladium, nickel, or copper). eie.grrsc.org
By modifying the hydroxyl and amino groups, this compound can be converted into various types of chiral ligands, such as phosphine-amino alcohol or N-heterocyclic carbene (NHC)-alcohol ligands. These bidentate ligands can chelate to a metal center, creating a well-defined chiral pocket around the catalytically active site. This chiral environment can influence the reductive elimination step of the catalytic cycle, leading to the enantioselective formation of the product.
Table 2: Potential Applications in Transition Metal-Catalyzed Cross-Coupling
| Reaction Name | Bond Formed | Metal Catalyst | Potential Ligand Type from this compound |
| Suzuki-Miyaura Coupling | C-C | Palladium, Nickel | Chiral phosphine-amino alcohol |
| Heck Reaction | C-C | Palladium | Chiral phosphine (B1218219) or NHC-based ligand |
| Buchwald-Hartwig Amination | C-N | Palladium, Copper | Chiral diamine or amino alcohol-derived ligand |
| Ullmann Condensation | C-O | Copper | Chiral amino alcohol or diamine ligand |
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often mimicking the strategies employed by enzymes. The secondary amine functionality in this compound makes it a prime candidate for use in enamine and iminium ion catalysis.
In enamine catalysis , the secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst scaffold directs the subsequent reaction of the enamine with an electrophile, leading to a highly enantioselective outcome.
In iminium ion catalysis , the secondary amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for attack by a nucleophile. The chiral catalyst shields one face of the molecule, ensuring a stereoselective addition.
Derivatives of this compound could be employed in a variety of organocatalytic reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions, to produce functionalized cyclopentane (B165970) derivatives and other valuable chiral molecules. researchgate.netdntb.gov.ua
This compound as a Building Block for Complex Organic Molecules
Beyond its role in catalysis and asymmetric synthesis, this compound is a valuable chiral building block. cymitquimica.com Organic building blocks are fundamental components used to construct more complex molecules, playing a critical role in medicinal chemistry and materials science. cymitquimica.com The cyclopentane core is a common motif in many natural products and pharmaceuticals.
The defined stereochemistry and orthogonal functional groups (amine and alcohol) of this compound allow for selective chemical modifications. For example, the alcohol can be protected while the amine is functionalized, or vice versa. This controlled reactivity makes it an ideal starting material for the synthesis of:
Pharmaceutical Intermediates: Many drugs contain substituted carbocyclic rings. The cyclopentane scaffold can serve as a core structure for new therapeutic agents.
Natural Product Synthesis: The chiral framework can be elaborated to form portions of complex natural products that feature a five-membered ring.
Novel Ligands and Materials: The molecule can be incorporated into larger, more complex ligand structures for catalysis or integrated into polymers and other materials to impart specific chiral properties.
Its utility as a building block lies in its ability to provide a pre-defined stereochemical and structural foundation, significantly simplifying the synthesis of intricate target molecules. nih.gov
Incorporation into Polycyclic Scaffolds
Polycyclic scaffolds are core structures in numerous natural products and pharmaceuticals, providing a rigid three-dimensional framework that can be decorated with various functional groups to interact with biological targets. mdpi.com The synthesis of these complex structures often relies on strategic bond-forming reactions that can build multiple rings in a controlled manner.
While direct, large-scale studies detailing the incorporation of this compound into polycyclic scaffolds are not widely documented in prominent literature, its structure lends itself to such applications, particularly as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org
Given its stereogenic centers, this compound could be employed to direct the diastereoselective course of cycloaddition or cascade reactions, which are powerful methods for constructing polycyclic systems. nih.govnih.gov For instance, attachment of the cyclopentanol (B49286) derivative to an allene (B1206475) or a dienophile could influence the facial selectivity of a subsequent Diels-Alder reaction, thereby controlling the stereochemistry of the resulting fused ring system.
Table 1: Potential Roles of this compound in Polycyclic Synthesis
| Application Area | Potential Role of this compound | Key Functional Groups Involved | Desired Outcome |
|---|---|---|---|
| Asymmetric Cycloadditions | Chiral Auxiliary | Hydroxyl (-OH), Methylamino (-NHCH₃) | Control of stereocenters in the resulting polycyclic product. |
| Cascade Reactions | Chiral directing group | Hydroxyl (-OH), Methylamino (-NHCH₃) | Induction of asymmetry in multi-step, one-pot ring formations. nih.gov |
Precursor for Advanced Synthetic Intermediates
A primary application of molecules like this compound is to serve as a starting material for more complex molecules that are themselves intermediates in the synthesis of high-value compounds, such as pharmaceuticals. nih.gov The dual functionality of the amine and alcohol groups allows for selective modification and elaboration of the molecular structure.
For example, closely related amino alcohol structures are critical intermediates for pharmaceuticals. The synthesis of the antidepressant Duloxetine utilizes an optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol intermediate, highlighting the industrial importance of this molecular scaffold. google.com Similarly, patents describe methods for preparing optically pure aminocyclopentanol derivatives, underscoring their value as building blocks in the field of organic synthesis. google.com
The functional groups of this compound can be manipulated selectively. The hydroxyl group can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used as a nucleophile. The secondary amine can be acylated, alkylated, or serve as a nucleophile in ring-forming reactions. This versatility allows it to be a precursor to a wide range of advanced intermediates.
Table 2: Synthetic Transformations of this compound
| Reagent/Reaction Type | Functional Group Targeted | Resulting Intermediate | Potential Application |
|---|---|---|---|
| Acyl Chloride / Amide Coupling | Methylamino (-NHCH₃) | N-acyl-3-hydroxycyclopentyl-N-methylamine | Precursor for chiral ligands, peptide mimics. |
| Oxidation (e.g., Swern, PCC) | Hydroxyl (-OH) | 3-(Methylamino)cyclopentanone | Intermediate for further C-C bond formation via enolate chemistry. |
| Reaction with Phosgene derivatives | Both -OH and -NHCH₃ | Cyclic carbamate (B1207046) (oxazolidinone) | Fused heterocyclic systems, potential chiral auxiliaries. wikipedia.org |
Integration of this compound into Polymer and Material Science
The presence of two reactive functional groups makes this compound a candidate for integration into polymers, either as a monomer, a cross-linking agent, or a surface-modifying agent.
Monomer or Cross-linking Agent in Functional Polymer Synthesis
The synthesis of polymers with tailored properties often relies on the use of functional monomers that introduce specific characteristics into the polymer backbone or side chains.
Polyurethane Synthesis : Polyurethanes are formed by the reaction of diols with diisocyanates. rsc.orgbhu.ac.in As a di-functional molecule (containing one hydroxyl group and one reactive N-H bond in the secondary amine), this compound can act as a chain extender or co-monomer in polyurethane synthesis. mdpi.com Its incorporation would introduce a cyclic aliphatic unit into the polymer backbone, potentially affecting properties such as thermal stability, rigidity, and degradation profile.
Polyamide Synthesis : Polyamides are typically synthesized from diamines and diacid chlorides. google.commdpi.com The secondary amine of this compound can react with an acyl chloride. If used with a diacyl chloride, it could be incorporated into a polyamide chain, with the pendant hydroxyl group available for subsequent modification, imparting hydrophilicity or providing a site for grafting other molecules. rsc.org
Epoxy Resin Cross-linking : Epoxy resins are cured using hardeners or cross-linking agents, which are often polyamines. threebond.co.jpgoogle.com The amine group of this compound can participate in the ring-opening of the epoxide ring. tetrawill.com With two reactive hydrogens (one on the nitrogen and one on the oxygen), it can act as a cross-linking agent, connecting different epoxy polymer chains and influencing the final mechanical and thermal properties of the cured material. nih.gov
Surface Modification and Functional Materials
Modifying the surface of a material is a critical strategy to enhance its performance for specific applications, such as improving biocompatibility or adhesion. nih.gov The reactive groups of this compound make it a potential candidate for the chemical grafting onto material surfaces.
By reacting its hydroxyl or amine group with a compatible functional group on a polymer surface (e.g., carboxylic acid, isocyanate, or epoxide), the molecule can be covalently bonded. This process would alter the surface chemistry, for instance, by introducing hydrophilicity (due to the -OH and -NH groups) and potentially improving the interaction of the material with biological systems. While specific studies using this compound are not prominent, the immobilization of bioactive molecules onto surfaces is a well-established field for improving the function of biomaterials. researchgate.net
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. rsc.org These interactions drive self-assembly processes, where molecules spontaneously organize into well-defined, stable structures.
This compound possesses key features for participating in such processes.
Hydrogen Bond Donors : The hydroxyl (-OH) group and the amine (N-H) group.
Hydrogen Bond Acceptors : The oxygen atom of the hydroxyl group and the nitrogen atom of the amine group.
This combination of donor and acceptor sites allows the molecule to form extensive hydrogen-bonding networks. In the solid state, this would likely lead to the formation of specific, repeating patterns or motifs within the crystal lattice, a key area of study in crystal engineering. researchgate.netmdpi.com These interactions are fundamental to the crystal packing of related molecules like amino acids and secondary alcohols. mdpi.comnih.gov In solution, these same interactions could lead to the formation of dimers, oligomers, or larger, more complex self-assembled structures, depending on the conditions.
Table 3: Potential Hydrogen Bonding Interactions in this compound
| H-Bond Donor | H-Bond Acceptor | Type of Interaction | Potential Supramolecular Structure |
|---|---|---|---|
| Hydroxyl (-OH) | Amine Nitrogen (-N) | Intermolecular O-H···N | Chains, Rings |
| Amine (-NH) | Hydroxyl Oxygen (-O) | Intermolecular N-H···O | Chains, Rings, Sheets |
The chirality of this compound could further influence these processes, potentially leading to the formation of chiral supramolecular polymers or assemblies, a field of significant interest for the development of advanced functional materials.
Future Research Directions and Emerging Paradigms in 3 Methylamino Cyclopentanol Chemistry
Development of Novel and Sustainable Synthetic Routes to 3-(Methylamino)cyclopentanol
The future development of synthetic routes to this compound will likely prioritize sustainability and efficiency. Current synthetic approaches often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research should focus on the development of greener alternatives, potentially drawing inspiration from the synthesis of other chiral amino alcohols and cyclopentanol (B49286) derivatives.
One promising avenue is the application of biocatalysis. Enzymes such as transaminases and ketoreductases could be employed in chemoenzymatic routes starting from readily available cyclopentanone (B42830) derivatives. This approach offers high stereoselectivity under mild reaction conditions, minimizing the need for protecting groups and reducing environmental impact. Another sustainable strategy involves the catalytic hydrogenation and rearrangement of biomass-derived furfural (B47365) to produce cyclopentanol, which could then be functionalized. frontiersin.orgnih.gov
The development of atom-economical, one-pot syntheses will also be a key focus. For instance, protocols involving reductive amination of 3-hydroxycyclopentanone (B2513457) with methylamine (B109427) using green reducing agents would be highly desirable. The exploration of catalytic methods that avoid stoichiometric reagents will be crucial for developing truly sustainable processes.
Table 1: Comparison of Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Starting Material | Key Transformation(s) | Advantages | Challenges |
| Chemoenzymatic Synthesis | 3-Oxocyclopentanecarboxylic acid | Transamination, Decarboxylation, Reduction | High stereoselectivity, Mild conditions, Reduced waste | Enzyme stability and availability, Substrate scope |
| Biomass Valorization | Furfural | Hydrogenation, Rearrangement, Amination | Utilizes renewable feedstock | Multi-step process, Catalyst development |
| Catalytic Reductive Amination | 3-Hydroxycyclopentanone | Imine formation, Catalytic hydrogenation | High atom economy, Potentially fewer steps | Catalyst selectivity and activity, Control of stereochemistry |
| Asymmetric Synthesis | Cyclopentene oxide | Ring-opening with methylamine, Asymmetric catalysis | High enantiopurity | Catalyst cost and development |
Exploration of Underutilized Reactivity Modes of this compound
The inherent functionality of this compound, a secondary amine and a secondary alcohol on a cyclopentane (B165970) framework, suggests a rich and varied reactivity that remains largely untapped. Future research should aim to explore novel transformations that go beyond simple acylation or alkylation of the amine and alcohol groups.
The synergistic reactivity of the amino and hydroxyl groups could be exploited in the synthesis of novel heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of oxazolidine (B1195125) or other bicyclic structures, which are prevalent in biologically active molecules. The development of catalytic systems that can selectively functionalize the C-H bonds of the cyclopentane ring in the presence of the reactive amino and hydroxyl groups would open up new avenues for creating complex molecular architectures.
Furthermore, the stereochemistry of this compound can be leveraged to control the stereochemical outcome of reactions. The use of this compound as a chiral auxiliary or ligand in asymmetric synthesis is a significant area for future exploration. The proximity of the amino and hydroxyl groups could allow for effective chelation to a metal center, creating a well-defined chiral environment for catalysis.
Design and Synthesis of Advanced Derivatives with Tailored Properties (non-biological)
The synthesis of advanced, non-biological derivatives of this compound offers significant opportunities for the development of new functional molecules. Research in this area should focus on creating derivatives with tailored electronic, optical, or coordination properties.
For instance, the incorporation of redox-active moieties, such as ferrocene (B1249389) or viologen, could lead to the development of novel electrochemical sensors or redox-switchable catalysts. The attachment of fluorophores or chromophores could yield new fluorescent probes for chemical sensing or imaging applications.
The synthesis of derivatives with specific coordination properties is another promising direction. By modifying the substituents on the nitrogen and oxygen atoms, it should be possible to tune the ligand's steric and electronic properties to selectively bind to different metal ions. This could lead to the development of new catalysts for a variety of organic transformations or novel metal-organic frameworks (MOFs) with interesting porous or catalytic properties.
Table 2: Potential Non-Biological Derivatives of this compound and Their Target Properties
| Derivative Class | Potential Functional Group | Target Property | Potential Application |
| Redox-Active | Ferrocenyl, Viologen | Reversible redox behavior | Electrochemical sensing, Redox-switchable catalysis |
| Photoresponsive | Azobenzene, Spiropyran | Light-induced isomerization | Photoswitchable materials, Optical data storage |
| Fluorescent | Dansyl, NBD | Fluorescence emission | Chemical sensing, Bioimaging probes |
| Metal-Chelating | Pyridyl, Bipyridyl | Specific metal binding | Homogeneous catalysis, Metal extraction |
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. nih.govresearchgate.netuc.ptflinders.edu.aumdpi.comscielo.brbeilstein-journals.org Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates. flinders.edu.au
Future research should focus on developing robust and reliable flow-based syntheses of this compound. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for simplified purification and catalyst recycling. mdpi.com The modular nature of flow chemistry would also facilitate the rapid screening of reaction conditions and the synthesis of a library of derivatives in an automated fashion.
The development of multi-step continuous flow systems for the synthesis of more complex molecules starting from this compound is a particularly exciting prospect. flinders.edu.au By coupling different reactor modules in sequence, it would be possible to perform a series of transformations in a continuous and automated manner, significantly reducing the time and effort required for synthesis.
Computational Design of New Catalytic Systems Incorporating this compound Ligands
Computational chemistry and molecular modeling are powerful tools that can accelerate the design and development of new catalysts. helsinki.fi In the context of this compound, computational methods can be used to design and screen new catalytic systems incorporating this molecule as a chiral ligand.
Density functional theory (DFT) calculations can be employed to predict the structure and stability of metal complexes of this compound and to model the transition states of catalytic reactions. This can provide valuable insights into the mechanism of catalysis and help to identify the key factors that control the activity and selectivity of the catalyst.
Machine learning algorithms can also be used to develop predictive models for catalyst performance based on a set of calculated or experimental data. helsinki.fi This can enable the high-throughput screening of a large number of potential ligands and catalysts, significantly reducing the time and cost of experimental studies. The combination of computational design and experimental validation will be a powerful strategy for the discovery of new and improved catalytic systems based on this compound.
Expanding the Scope of Material Science Applications for this compound
The unique combination of a chiral scaffold and reactive functional groups in this compound makes it an attractive building block for the synthesis of new materials with advanced properties. Future research should explore the incorporation of this molecule into polymers, gels, and other materials to create functional systems with applications in areas such as catalysis, separation, and sensing.
One potential application is in the development of chiral polymers for enantioselective separations. By polymerizing derivatives of this compound, it may be possible to create materials that can selectively bind to one enantiomer of a chiral molecule, enabling their separation. The use of "click" chemistry could provide an efficient route to such functionalized polymers. semanticscholar.org
Another area of interest is the use of this compound derivatives as building blocks for the synthesis of self-assembling materials. The directional hydrogen bonding and potential for metal coordination offered by the amino and hydroxyl groups could be used to control the assembly of molecules into well-defined nanostructures, such as fibers, sheets, or vesicles. These materials could have applications in areas such as drug delivery, tissue engineering, and catalysis.
Furthermore, the incorporation of this compound into the backbone or side chains of polymers could be used to tune their physical and chemical properties, such as their solubility, thermal stability, and mechanical strength. semanticscholar.org This could lead to the development of new high-performance materials with a wide range of applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(methylamino)cyclopentanol, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis of structurally similar cyclopentanol derivatives (e.g., 2-(methylamino)cyclopentan-1-ol) typically involves reductive amination of cyclopentanone precursors with methylamine under hydrogenation conditions . For analogous compounds, transesterification reactions using acidic cation-exchange resin catalysts (e.g., QRE-01) have achieved yields >55% under optimized conditions: 50°C, molar ratio 3:1 (methanol:cyclopentyl acetate), and mass space velocity of 2.0 h⁻¹ . Kinetic and thermodynamic analyses (e.g., group contribution methods) are critical for predicting equilibrium conversions and guiding experimental design .
Q. How can researchers characterize the structural and thermodynamic properties of this compound?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR for amine and hydroxyl group identification, IR for functional group analysis). Thermodynamic properties, such as enthalpy (ΔH) and equilibrium constants, can be estimated computationally using group contribution methods, validated via calorimetry or gas-phase reaction studies . For cyclopentanol derivatives, experimental validation of computational models has shown >95% consistency in predicting reaction feasibility .
Advanced Research Questions
Q. What catalytic systems enhance the efficiency of synthesizing this compound from biomass-derived precursors?
- Methodological Answer : Hydrogenative ring-rearrangement of furanics (e.g., 5-(hydroxymethyl)furfural) using bifunctional catalysts like Pt/SiO₂ with lanthanoid oxides (e.g., La₂O₃) has been effective for producing 3-(hydroxymethyl)cyclopentanol, a structurally related compound. This approach achieves >80% selectivity under aqueous-phase conditions at 100–150°C and 5 MPa H₂ . Adapting this methodology for amine-functionalized derivatives may require modifying catalyst acidity/redox properties to stabilize intermediates.
Q. How can researchers resolve contradictions between experimental yields and thermodynamic predictions in cyclopentanol synthesis?
- Methodological Answer : Discrepancies often arise from unaccounted side reactions (e.g., cyclopentyl acetate hydrolysis) or non-ideal mixing in batch reactors. A stepwise approach includes:
- Conducting sensitivity analyses on thermodynamic parameters (e.g., Gibbs free energy, entropy) .
- Validating reactor models (e.g., fixed-bed vs. stirred-tank) to assess mass transfer limitations .
- Employing in-situ spectroscopic monitoring (e.g., FTIR) to detect transient intermediates .
Q. What strategies are recommended for impurity profiling and analytical method development?
- Methodological Answer : Impurity identification in amine-alcohol systems requires HPLC-MS or GC-MS with derivatization (e.g., silylation for hydroxyl groups). For regulatory compliance, follow USP guidelines:
- Use orthogonal methods (e.g., chiral chromatography for stereoisomers) .
- Set acceptance criteria for unspecified impurities at ≤0.10% (w/w) via threshold-based analytical workflows .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods for synthesis steps involving volatile intermediates (e.g., methylamine) .
- PPE : Wear nitrile gloves, safety goggles, and face shields; avoid latex due to permeability concerns .
- Emergency Measures : For skin/eye contact, rinse with water for ≥15 minutes; consult toxicity databases for antidotes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
